molecular formula C16H23N3O2 B1388796 1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone CAS No. 946760-59-4

1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone

Cat. No.: B1388796
CAS No.: 946760-59-4
M. Wt: 289.37 g/mol
InChI Key: WHZQTJNNLPYRKL-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex organic molecules containing multiple heterocyclic systems. Based on the structural information available in chemical databases, the molecular formula is established as C₁₆H₂₃N₃O₂ with a molecular weight of 289.38 grams per mole. The compound contains sixteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and two oxygen atoms, reflecting its substantial molecular complexity and multiple functional group presence.

The structural representation reveals a multi-component architecture featuring a central piperazine ring system substituted with an acetyl group and connected to a phenyl ring through a para-substitution pattern. The phenyl ring is further modified through attachment of a pyrrolidine ring via an ether oxygen linkage at the 3-position of the pyrrolidine ring. The Simplified Molecular Input Line Entry System representation provides the canonical structure as CC(=O)N1CCN(CC1)c1ccc(cc1)OC1CNCC1, which accurately describes the connectivity and bonding patterns within the molecule.

The International Chemical Identifier string for this compound is documented as InChI=1S/C16H23N3O2/c1-13(20)18-8-10-19(11-9-18)14-2-4-15(5-3-14)21-16-6-7-17-12-16/h2-5,16-17H,6-12H2,1H3, providing a standardized method for representing the molecular structure in computational chemistry applications. This identifier system enables precise communication of structural information across different software platforms and chemical databases. The corresponding International Chemical Identifier Key is recorded as WHZQTJNNLPYRKL-UHFFFAOYSA-N, offering a condensed hash representation of the full structural information.

Alternative Nomenclatures in Chemical Databases

Chemical databases employ various alternative nomenclature systems to accommodate different naming preferences and search requirements for complex organic molecules. The compound appears in multiple database systems under slightly varying nomenclature approaches, reflecting the flexibility inherent in chemical naming conventions for multi-ring systems. These alternative names facilitate comprehensive database searches and cross-referencing activities across different chemical information platforms.

Chemical database systems also employ various molecular descriptor codes to facilitate structure-based searching and identification. The MDL number MFCD08688534 provides an additional unique identifier used in chemical inventory management and structural database systems. This numbering system offers an alternative reference method that complements traditional nomenclature approaches and enables efficient database queries across different chemical information platforms.

The compound's structural complexity requires multiple naming approaches to ensure comprehensive database coverage and accurate identification. Different chemical suppliers and databases may employ slight variations in nomenclature while referring to the identical molecular structure, necessitating cross-referencing across multiple identifier systems to ensure complete information gathering and verification.

Chemical Abstracts Service Registry Number and Cross-Referenced Identifiers

Properties

IUPAC Name

1-[4-(4-pyrrolidin-3-yloxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-13(20)18-8-10-19(11-9-18)14-2-4-15(5-3-14)21-16-6-7-17-12-16/h2-5,16-17H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZQTJNNLPYRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(3-Pyrrolidinyloxy)phenyl Intermediate

The synthesis begins with the preparation of the 4-(3-pyrrolidinyloxy)phenyl intermediate. This typically involves:

  • Starting from 4-hydroxyphenyl derivatives, which undergo nucleophilic substitution with 3-pyrrolidinol or a protected pyrrolidine derivative.
  • The reaction is generally carried out under conditions favoring ether bond formation, such as using alkyl halides or sulfonate esters as leaving groups.
  • Catalysts like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) facilitate the coupling.

Construction of the Piperazine Core and Substitution

The piperazine ring is a key scaffold in this molecule. The synthesis involves:

  • Using commercially available or synthesized 1-substituted piperazines (e.g., 1-ethanone-piperazine).
  • The 4-position of the piperazine is then substituted with the prepared 4-(3-pyrrolidinyloxy)phenyl intermediate.
  • This substitution can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmosphere to prevent side reactions.
  • Reaction conditions are optimized to control temperature (often between 0°C to 80°C) and solvent choice (e.g., dimethylacetamide or tetrahydrofuran) to maximize yield.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Reaction Time Yield (%) Notes
Ether formation (pyrrolidinyloxy) 3-Pyrrolidinol, K2CO3, 4-hydroxyphenyl halide DMF or THF 50-80 6-12 hours 70-85 Anhydrous conditions preferred
Piperazine substitution 1-Ethanone-piperazine, Pd catalyst, base DMA or THF 25-80 4-8 hours 65-80 Inert atmosphere required
Acetylation Acetic anhydride, triethylamine Dichloromethane 0-25 1-3 hours 80-90 Controlled addition to avoid side reactions

Purification and Characterization

  • After synthesis, the crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >99% purity.
  • Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Research Findings and Optimization

  • Studies indicate that the choice of solvent and base significantly affects the ether formation step's efficiency, with polar aprotic solvents and strong bases yielding higher conversions.
  • Palladium-catalyzed amination reactions for piperazine substitution benefit from ligands such as BINAP or Xantphos to improve selectivity and yield.
  • Acetylation under mild conditions prevents degradation of sensitive functional groups and improves overall product stability.
  • Scale-up processes involve continuous flow reactors to enhance reproducibility and safety, especially for handling reactive intermediates.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Challenges Optimization Strategies
Pyrrolidinyloxy ether formation 3-Pyrrolidinol, K2CO3, 4-hydroxyphenyl halide Side reactions, incomplete substitution Use anhydrous solvents, control temperature
Piperazine substitution 1-Ethanone-piperazine, Pd catalyst, base Low yield, catalyst deactivation Use ligand-stabilized Pd catalysts, inert atmosphere
Acetylation Acetic anhydride, triethylamine Over-acetylation, side products Slow reagent addition, low temperature

Chemical Reactions Analysis

1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent due to its structural similarities to known neuroactive substances.

Neuropharmacology

Research indicates that 1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone may exhibit activity at serotonin and dopamine receptors, which are critical targets in the treatment of various psychiatric disorders.

  • Case Study : A study investigated the binding affinity of this compound to serotonin receptors, revealing promising results that suggest its potential use as an antidepressant or anxiolytic agent. The study utilized radiolabeled ligand binding assays to assess receptor interaction, demonstrating significant binding at the 5-HT2A receptor subtype .

Antipsychotic Potential

The compound's piperazine moiety is characteristic of many antipsychotic drugs.

  • Case Study : A preclinical trial evaluated the efficacy of this compound in animal models of schizophrenia. Results indicated a reduction in hyperactivity and improvement in cognitive deficits associated with the disorder, suggesting that this compound may serve as a lead for developing new antipsychotic medications .

Biochemical Research Applications

Beyond pharmacology, this compound has implications in biochemical research, particularly in proteomics.

Proteomics Research

The compound is utilized as a tool in proteomic studies to investigate protein interactions and functions.

  • Data Table: Proteomic Applications
Application TypeDescriptionReference
Protein Binding StudiesEvaluating interactions with target proteins
Functional AssaysAssessing biological activity in cellular systems

Mechanism of Action

The mechanism of action of 1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound (946760-59-4) C₁₆H₂₃N₃O₂ 289.38 Pyrrolidinyloxy, piperazinyl Moderate lipophilicity; discontinued
1-[4-[4-(2,3-Dihydroxypropoxy)phenyl]-1-piperazinyl]ethanone (94133-71-8) C₁₅H₂₂N₂O₄ 294.35 Dihydroxypropoxy, piperazinyl Higher polarity; enhanced hydrogen bonding (5 H-bond acceptors)
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) C₁₃H₁₅F₃N₂O 272.27 Trifluoromethyl, piperazinyl Strong electron-withdrawing group; improved receptor binding
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-ethanone C₁₂H₁₆N₂O₂ 220.27 Hydroxyphenyl, piperazinyl High polarity; limited BBB penetration
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}ethanone (401631-83-2) C₁₇H₂₂N₆O₃ 358.40 Nitro, pyrazolyl Potential metabolic instability; nitro group reactivity
Substituent Effects on Bioactivity
  • Pyrrolidinyloxy Group (Target Compound): The pyrrolidine ring introduces moderate lipophilicity, balancing solubility and membrane permeability.
  • Trifluoromethyl Group (MK29) : The -CF₃ group enhances binding to dopamine and serotonin receptors due to its electron-withdrawing nature, making MK29 a candidate for CNS-targeted therapies .
  • Dihydroxypropoxy (94133-71-8) : The diol moiety increases water solubility (294.35 g/mol, 5 H-bond acceptors), favoring pharmacokinetic profiles for oral administration .

Biological Activity

1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone is a compound of significant interest in pharmacological research due to its potential biological activities. Its structure includes a piperazine ring, which is commonly associated with various pharmacological effects, particularly in the central nervous system.

  • Molecular Formula : C16H23N3O2
  • Molecular Weight : 289.38 g/mol
  • CAS Number : 946682-00-4

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Below are key findings from the literature:

1. Neuropharmacological Effects

  • Serotonin Receptor Modulation : Research indicates that this compound functions as a selective serotonin reuptake inhibitor (SSRI) and may exhibit partial agonist activity at the 5-HT1A receptor, which is crucial for mood regulation and anxiety responses .
  • Dopamine Receptor Interaction : The compound has shown affinity for dopamine D2 receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease .

2. In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models:

  • Antidepressant-like Effects : In rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent .
  • Anxiolytic Properties : Behavioral tests revealed anxiolytic effects comparable to established anxiolytics, suggesting that it may be effective in treating anxiety disorders .

Data Table of Biological Activities

Biological ActivityEffectReference
Serotonin Reuptake InhibitionIncreased serotonin levels
5-HT1A Partial AgonismMood enhancement and anxiety reduction
Dopamine D2 AffinityPotential antipsychotic effects
Antidepressant-like BehaviorReduced depressive symptoms in rodents
Anxiolytic EffectsDecreased anxiety-related behaviors

Case Studies

Several case studies have reported on the efficacy of this compound:

  • Case Study on Depression :
    • A study involving a controlled trial with rodents showed that subjects treated with the compound exhibited a statistically significant decrease in immobility time during forced swim tests, a common measure of antidepressant efficacy.
  • Anxiety Reduction Study :
    • Another study assessed the effects of the compound on anxiety-like behaviors using the elevated plus maze test, where treated animals displayed increased exploration and reduced anxiety indicators compared to control groups.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone?

Methodological Answer : The synthesis typically involves sequential functionalization of a phenyl ring. Key steps include:

  • Nucleophilic aromatic substitution to introduce the piperazine moiety under reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Buchwald-Hartwig coupling or Mitsunobu reaction to attach the pyrrolidinyloxy group, using catalysts like Pd(PPh₃)₄ or DIAD/TPP .
  • Final purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced Synthesis

Q. Q2. How can researchers resolve contradictions in reported yields for the Suzuki-Miyaura coupling step?

Methodological Answer : Yield discrepancies often arise from variations in:

  • Catalyst loading : Optimize Pd(PPh₃)₄ to 5–10 mol% for improved cross-coupling efficiency .
  • Solvent/base systems : Compare dioxane/Na₂CO₃ vs. DMF/Cs₂CO₃ to stabilize intermediates and reduce side reactions .
  • Temperature control : Use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics and minimize decomposition .
  • DOE (Design of Experiments) : Apply factorial design to statistically identify critical parameters (e.g., ligand ratio, solvent polarity) .

Basic Characterization

Q. Q3. Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and carbonyl group (δ 205–210 ppm for C=O) .
  • HRMS : Validate the molecular ion peak ([M+H]⁺) with <2 ppm mass accuracy .
  • IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve bond angles and torsion conformations .

Advanced Characterization

Q. Q4. How should ambiguous NOE signals in NMR spectra be interpreted for conformational isomers?

Methodological Answer :

  • Perform 2D NOESY at 298 K and 318 K to distinguish dynamic equilibria from static conformers .
  • Variable-temperature NMR : Monitor signal coalescence to estimate energy barriers (ΔG‡) between rotamers .
  • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate dominant conformers .

Basic Biological Activity

Q. Q5. What in vitro assays evaluate this compound’s pharmacological potential?

Methodological Answer :

  • Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) or GPCRs (e.g., 5-HT receptors) using fluorescence polarization .
  • Cytotoxicity screening : Use MTT assay in HEK-293 or HepG2 cells (IC₅₀ dose-response, 24–72 hr incubation) .
  • ADME profiling : Assess solubility (shake-flask method), metabolic stability (mouse liver microsomes), and plasma protein binding .

Advanced Biological Activity

Q. Q6. How can conflicting IC₅₀ values for serotonin receptor binding be reconciled?

Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 expressing h5-HT₁A), ligand concentrations (1–10 µM), and incubation times (1 hr) .
  • Radioligand displacement assays : Compare against reference compounds (e.g., WAY-100635 for 5-HT₁A) to normalize potency values .
  • Allosteric vs. orthosteric binding : Perform Schild analysis to differentiate mechanisms .

Basic Computational Analysis

Q. Q7. What docking parameters predict target interactions for this compound?

Methodological Answer :

  • Software : AutoDock Vina or Schrödinger Glide with OPLS4 forcefield .
  • Receptor preparation : Optimize protonation states (Epik module) and remove crystallographic water molecules .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .

Advanced Computational Analysis

Q. Q8. Which QSAR parameters influence blood-brain barrier (BBB) permeability?

Methodological Answer :

  • Lipophilicity : Optimal logP = 2–3 (AlogPS) .
  • Polar surface area (PSA) : Target <90 Ų to enhance passive diffusion .
  • Hydrogen-bond donors : Limit to ≤2 (e.g., pyrrolidinyl NH) .
  • Machine learning models : Train Random Forest classifiers on BBB-penetrant datasets (e.g., B3DB) to prioritize analogs .

Safety and Handling

Q. Q9. What precautions are necessary for handling this compound in solution-phase reactions?

Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles; use fume hoods for volatile solvents (e.g., DCM) .
  • Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone
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1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone

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